2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
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Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a boron atom within a dioxaborolane ring, which is attached to an imidazole ring. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves the reaction of imidazole with a boronic ester. One common method is the palladium-catalyzed borylation of imidazole using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole undergoes various types of chemical reactions, including:
Borylation: The compound can participate in borylation reactions, where the boron atom forms new bonds with carbon atoms.
Hydroboration: It can undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Bases: Such as potassium carbonate, used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents.
Materials Science: It is used in the creation of advanced materials with unique properties.
Biological Research: The compound can be used as a probe or reagent in various biological assays.
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole involves its ability to form stable boron-carbon bonds. The boron atom in the dioxaborolane ring can interact with various molecular targets, facilitating the formation of new chemical bonds. This property makes it a valuable intermediate in catalytic processes and organic transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
What sets 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole apart from similar compounds is its imidazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in specific organic transformations and catalytic processes where other boron-containing compounds may not be as effective.
Properties
Molecular Formula |
C9H15BN2O2 |
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Molecular Weight |
194.04 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole |
InChI |
InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-11-5-6-12-7/h5-6H,1-4H3,(H,11,12) |
InChI Key |
NBCSLMSNXPPOAR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CN2 |
Origin of Product |
United States |
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